Product packaging for 1-[1-(4-Methoxyphenyl)ethyl]piperazine(Cat. No.:CAS No. 517856-55-2)

1-[1-(4-Methoxyphenyl)ethyl]piperazine

Cat. No.: B1597975
CAS No.: 517856-55-2
M. Wt: 220.31 g/mol
InChI Key: NUEIIUPFZALIBH-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)ethyl]piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a piperazine ring, a privileged structure found in numerous biologically active molecules, substituted with a 1-(4-methoxyphenyl)ethyl group . This specific structural motif is commonly investigated for its potential interactions with central nervous system targets. Piperazine-based compounds are frequently explored as key scaffolds in the development of psychotropic agents . Research on closely related arylpiperazine derivatives shows they often exhibit high binding affinity for various serotonin receptor subtypes, including the 5-HT 1A and 5-HT 7 receptors . These receptors are critically involved in regulating mood, cognition, and sleep, making them prominent targets for investigating novel approaches to conditions like anxiety, depression, and schizophrenia . The mechanism of action for such compounds typically involves acting as receptor agonists or antagonists, modulating serotonergic signaling pathways . As a research chemical, this compound provides a versatile intermediate and pharmacophore for designing novel receptor ligands. It is invaluable in preclinical studies for synthesizing potential radiolabeled tracers for neuroimaging, structure-activity relationship (SAR) analysis, and screening for pharmacological activity . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B1597975 1-[1-(4-Methoxyphenyl)ethyl]piperazine CAS No. 517856-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(15-9-7-14-8-10-15)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEIIUPFZALIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374874
Record name 1-[1-(4-methoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517856-55-2
Record name 1-[1-(4-methoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 1 4 Methoxyphenyl Ethyl Piperazine and Analogues

Strategic Approaches to Piperazine (B1678402) Ring Synthesis

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its construction have been developed. researchgate.netnih.gov These strategies can be broadly categorized into methods that build the ring from acyclic precursors and those that modify existing ring systems.

Common synthetic routes to the piperazine core include:

Cyclization of Diethanolamine (B148213) Derivatives: A classical and industrially significant method involves the reaction of anilines, such as p-anisidine, with diethanolamine or its derivatives like bis(2-chloroethyl)amine. core.ac.uk This can be performed as a one-pot synthesis, which avoids the isolation of potentially hazardous intermediates. core.ac.uk

Reduction of Piperazinones or Diketopiperazines: The reduction of more oxidized piperazine structures, such as 2-oxopiperazines or 2,5-diketopiperazines, provides a straightforward entry to the saturated piperazine ring. researchgate.net

Stepwise Alkylation of 1,2-Diamines: The reaction of an ethane-1,2-diamine substrate with a dielectrophile is a fundamental approach to forming the six-membered ring. researchgate.net

Rearrangement Reactions: A variety of rearrangement reactions, including the Dizacope, Mumm, and Ugi-Smiles rearrangements, have been adapted for the synthesis of the piperazine ring and its analogues. researchgate.neteurekaselect.com

Multi-component Reactions (MCRs): MCRs offer an efficient route by combining three or more starting materials in a single step to construct complex molecules, including piperazine derivatives. researchgate.neteurekaselect.com

These diverse methods provide chemists with a range of options to create the piperazine nucleus, which can be selected based on the availability of starting materials, desired substitution patterns, and scalability.

Table 1: Comparison of Selected Piperazine Ring Synthesis Strategies

Synthetic Strategy Key Precursors General Description Key Advantages Reference(s)
Cyclization p-Anisidine, Diethanolamine One-pot reaction involving the condensation of an aniline (B41778) with diethanolamine derivatives to form the N-aryl piperazine ring. Industrially viable, avoids isolation of carcinogenic intermediates. core.ac.uk
Reduction Piperazin-2-ones, Diketopiperazines Reduction of the carbonyl groups of piperazinone or diketopiperazine precursors to yield the saturated piperazine ring. Utilizes readily available starting materials like amino acids. researchgate.net
Rearrangement Varies (e.g., Ugi adducts) Intramolecular rearrangements that form the heterocyclic ring structure. Access to complex and diverse substitution patterns. researchgate.neteurekaselect.com
Multi-Component Reaction Aldehydes, Amines, Isocyanides, etc. A one-pot reaction where three or more components combine to form the final product, increasing efficiency. High atom economy, operational simplicity, and product diversity. researchgate.neteurekaselect.com

Regioselective N-Alkylation and N-Arylation Techniques for Piperazine Functionalization

Once the piperazine ring is formed, the regioselective introduction of substituents onto the nitrogen atoms is a critical step in synthesizing unsymmetrical derivatives like 1-[1-(4-Methoxyphenyl)ethyl]piperazine. Since the two nitrogen atoms of piperazine have similar reactivity, achieving mono-substitution without forming the di-substituted byproduct requires carefully controlled conditions. researchgate.net

Key techniques for N-functionalization include:

N-Alkylation: This is one of the most common methods for introducing alkyl groups. mdpi.com It is typically achieved through nucleophilic substitution using alkyl halides or sulfonates, or via reductive amination with an appropriate aldehyde or ketone. nih.govmdpi.com The reduction of a pre-formed carboxyamide also yields N-alkylated piperazines. nih.govmdpi.com

N-Arylation: The introduction of aryl groups onto the piperazine nitrogen is often accomplished using transition-metal-catalyzed cross-coupling reactions. nih.gov The Buchwald-Hartwig (palladium-catalyzed) and Ullmann-Goldberg (copper-catalyzed) reactions are prominent examples. nih.gov For electron-deficient aromatic systems, direct nucleophilic aromatic substitution (SNAr) is also a viable method. nih.gov Nickel-catalyzed systems have also been developed for the selective mono-arylation of piperazine. researchgate.net

The synthesis of the target compound, this compound, involves the selective N-alkylation of the piperazine ring with the 1-(4-methoxyphenyl)ethyl group. This can be accomplished through several standard N-alkylation protocols:

Reductive Amination: This is a highly effective method involving the reaction of piperazine with 4-methoxyacetophenone in the presence of a reducing agent like sodium triacetoxyborohydride. This approach directly forms the desired C-N bond. mdpi.com

Nucleophilic Substitution: This strategy uses a pre-formed 1-(4-methoxyphenyl)ethyl halide (e.g., 1-(1-bromoethyl)-4-methoxybenzene) as the electrophile. Piperazine, acting as the nucleophile, displaces the halide to form the product. Controlling the stoichiometry is crucial to favor the mono-alkylated product over the N,N'-dialkylated byproduct. mdpi.comresearchgate.net

The 1-(4-Methoxyphenyl)ethyl group contains a stereocenter at the carbon atom attached to both the phenyl ring and the piperazine nitrogen. The synthesis of enantiomerically pure forms of the final compound therefore requires a stereoselective approach to creating this fragment. Chiral 1-phenylethylamine (B125046) (α-PEA) and its derivatives are valuable building blocks in asymmetric synthesis. mdpi.com

Methods for achieving stereoselectivity include:

Asymmetric Reductive Amination: The reductive amination of 4-methoxyacetophenone can be performed using chiral catalysts or reagents to produce the chiral amine fragment with high enantiomeric excess. mdpi.com

Use of Chiral Auxiliaries: (R)- or (S)-1-phenylethylamine can be used as a chiral auxiliary to direct stereoselective reactions. mdpi.comresearchgate.net For instance, organometallic reagents can be added to chiral oxazolidines derived from chiral amino alcohols to create new stereocenters with high diastereoselectivity. acs.org

Kinetic Resolution: Racemic mixtures of the 1-(4-methoxyphenyl)ethyl moiety can be resolved using enzymes or chiral resolving agents that selectively react with one enantiomer, allowing the other to be isolated in pure form. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of piperazine derivatives necessitates the careful optimization of reaction parameters. This involves systematically varying conditions such as the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents to minimize side reactions and maximize product formation. researchgate.netresearchgate.net

For N-alkylation reactions, key optimization points include:

Base: The choice and amount of base can significantly impact the reaction rate and selectivity. For example, in the N-alkylation of a pyrimidine (B1678525) derivative, increasing the equivalents of sodium hydride (NaH) improved the yield of the mono-alkylated product and allowed for the separation of the di-alkylated side product. researchgate.net

Solvent: The polarity and properties of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.

Catalyst/Ligand: In metal-catalyzed reactions like Buchwald-Hartwig amination, the choice of ligand is critical. For a palladium-catalyzed allylic alkylation, screening various PHOX ligands revealed that an electron-deficient ligand provided the highest enantioselectivity. researchgate.net

Temperature and Concentration: Adjusting the reaction temperature and concentration can control the reaction kinetics, helping to favor the desired product over thermal decomposition or the formation of byproducts. clockss.org

Table 2: Example of Optimization Parameters for N-Alkylation

Parameter Variables to Test Potential Impact Reference(s)
Base K₂CO₃, Cs₂CO₃, NaH, Triethylamine Affects deprotonation of piperazine N-H, influences reaction rate and selectivity (mono- vs. di-alkylation). researchgate.net
Solvent Toluene, Dichloromethane, DMF, Acetonitrile (B52724) Influences solubility, reaction rate, and stability of intermediates. researchgate.net
Leaving Group -Cl, -Br, -I, -OMs, -OTs Affects the reactivity of the alkylating agent. mdpi.com
Temperature Room Temperature to Reflux Controls reaction kinetics; higher temperatures may increase rate but can also lead to side products. clockss.org
Stoichiometry Molar ratio of piperazine to alkylating agent Key for controlling regioselectivity and minimizing di-alkylation. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The versatile piperazine scaffold is readily amenable to modification. nih.goveurekaselect.com For this compound, derivatization strategies would focus on systematically altering different parts of the molecule to probe how these changes affect its properties. nih.govresearchgate.net

Potential derivatization strategies include:

Modification of the Phenyl Ring: The electronic and steric properties of the 4-methoxyphenyl (B3050149) ring can be tuned by introducing different substituents (e.g., -F, -Cl, -CF₃, -CH₃) at various positions or by altering the methoxy (B1213986) group itself (e.g., to -OH, -OEt, -OCF₃).

Variation of the Ethyl Linker: The length of the ethyl chain could be extended or shortened to investigate the optimal distance between the phenyl ring and the piperazine core.

Modification of the Piperazine Ring: Although more synthetically challenging, substituents can be introduced onto the carbon atoms of the piperazine ring itself, which can introduce conformational constraints and alter the molecule's three-dimensional shape. mdpi.comresearchgate.net

Table 3: Potential Derivatization Strategies for SAR Studies of this compound

Modification Site Example Derivatives Purpose of Modification Reference(s)
4-Methoxyphenyl Ring 4-Fluorophenyl, 4-Chlorophenyl, 3,4-Dichlorophenyl, 4-Hydroxyphenyl To study the effect of electronic and steric properties on target interaction. nih.govresearchgate.net
Ethyl Linker Methyl (phenylethylamine), Propyl (phenylpropylamine) To determine the optimal spacer length for biological activity. nih.gov
N4-Piperazine Position N4-Methyl, N4-Ethyl, N4-Benzyl, N4-Benzoyl To modulate solubility, metabolic stability, and interaction with secondary binding pockets. nih.gov
Piperazine Ring Carbons C-Methyl, C-Phenyl To introduce conformational rigidity and explore new vector spaces. mdpi.comresearchgate.net

Green Chemistry Principles in the Synthesis of Piperazine Derivatives

The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov The synthesis of piperazine derivatives can be made more sustainable by adopting several green strategies. benthamdirect.com

Key green chemistry approaches include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). nih.gov One-pot and multi-component reactions are excellent examples of this principle. researchgate.net

Use of Greener Solvents and Reagents: Replacing hazardous solvents with safer alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions. researchgate.net

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents reduces waste. nih.gov The development of organic photocatalysts to replace toxic heavy metal catalysts is a significant advance in this area. mdpi.com

Energy Efficiency: Utilizing methods like microwave-assisted or mechanochemical synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Renewable Feedstocks: Sourcing starting materials from renewable biological sources instead of petrochemicals. For instance, some phenylethylamines can be derived from amino acids like phenylalanine and tyrosine. nih.gov

Reducing Derivatives: Minimizing the use of protecting groups and other temporary modifications can shorten synthetic routes and prevent waste. nih.gov

By integrating these principles, the synthesis of this compound and its analogues can be performed in a more environmentally benign and efficient manner. researchgate.net

Structure Activity Relationship Sar Analysis of 1 1 4 Methoxyphenyl Ethyl Piperazine Analogues

Impact of Substitutions at Piperazine (B1678402) Nitrogen Atoms on Biological Activity

The piperazine core is a common motif in pharmacologically active compounds, in part because its two nitrogen atoms offer convenient points for substitution, allowing for the modulation of a molecule's properties. mdpi.com The substituents at the N1 and N4 positions of the piperazine ring play a crucial role in determining the compound's interaction with biological targets.

The ethyl side chain introduces a chiral center at the carbon atom attached to the methoxyphenyl ring and the piperazine nitrogen. Chirality is a fundamental aspect of drug action because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov Consequently, the two enantiomers (R and S forms) of a chiral drug can exhibit different pharmacological and pharmacokinetic behaviors. nih.govijpras.com

One enantiomer may bind to the target receptor with higher affinity and produce the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.govresearchgate.net For a drug to be effective, its three-dimensional structure must align correctly with the corresponding binding regions of the receptor. nih.gov While specific studies on the separate enantiomers of 1-[1-(4-Methoxyphenyl)ethyl]piperazine are not detailed in the provided results, the principles of stereochemistry dictate that the R- and S-isomers would likely display different biological profiles. ijpras.comresearchgate.net For many neurologically active agents, such as the SNRI venlafaxine (B1195380) which also contains a 1-(4-methoxyphenyl)ethyl moiety, the stereochemistry is a critical determinant of its interaction with serotonin (B10506) and norepinephrine (B1679862) transporters.

Systematic Modifications on the 4-Methoxyphenyl (B3050149) Ring

Alterations to the 4-methoxyphenyl ring, including changing the substituent's position or replacing it with other functional groups, can have profound effects on the molecule's activity.

The position of the methoxy (B1213986) group on the phenyl ring is critical. Shifting the methoxy group from the para (4-position) to the ortho (2-position) or meta (3-position) can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity. csic.es For instance, in studies of other bioactive molecules, moving a methoxy group has been shown to weaken binding by a significant margin. csic.es Research on related methoxyphenyl β-diketone complexes demonstrated that the position of the methoxy group influences biological activity, likely due to differences in bioavailability and the ability to form intermolecular contacts. mdpi.comnih.gov An analogue, 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine (p-MPPI), highlights the use of an ortho-methoxyphenyl group in developing potent serotonin-1A receptor antagonists. nih.gov This suggests that each positional isomer must be evaluated independently to determine its unique pharmacological profile.

Introducing halogens (e.g., fluorine, chlorine, bromine) or other substituents onto the aromatic ring is a common strategy in medicinal chemistry to modulate a drug's properties. Halogenation can alter lipophilicity, metabolic stability, and binding interactions. For example, studies on GBR 12909 analogues, which feature a bis(4-fluorophenyl)methoxy group, show that fluorine atoms contribute to high-affinity binding at the dopamine (B1211576) transporter. nih.gov

In a separate class of phenylpiperazine derivatives, the introduction of one or two chlorine atoms on the phenyl ring was found to be highly favorable for cytotoxic activity against cancer cell lines. nih.gov Similarly, replacing the methoxy group with other substituents like hydroxyl (-OH), bromo (-Br), or nitro (-NO2) groups in curcumin (B1669340) analogues led to dramatically different anti-inflammatory effects, underscoring the importance of the substituent's electronic and steric properties. nih.gov

Table 1: Effect of Aromatic Substitution on Biological Activity in Phenylpiperazine Analogues The data below is illustrative of general trends in related compound series.

Compound SeriesSubstitution on Phenyl RingKey FindingReference
Anticancer Phenylpiperazines3,4-dichloroShowed stronger cytotoxicity towards cancer cells than the reference drug. nih.gov
Anticancer Phenylpiperazines4-fluoroActive, but less potent than dichloro-substituted analogues. nih.gov
Curcumin Analogues-Br (replaces -OCH3)Showed beneficial anti-inflammatory effects similar to the parent compound. nih.gov
Curcumin Analogues-NO2 (replaces -OCH3)Analogue was inactive in both in vitro and in vivo models. nih.gov
Serotonin-1A Antagonistsp-iodoResulted in a potent and competitive antagonist (p-MPPI). nih.gov

Conformational Analysis and Molecular Docking Simulations to Elucidate Binding Modes

To understand how these analogues interact with their receptors on a molecular level, computational methods like conformational analysis and molecular docking are employed. Conformational analysis helps identify the low-energy, three-dimensional shapes a flexible molecule like this compound can adopt. researchgate.net

Molecular docking simulations then predict the preferred binding orientation of these conformers within the active site of a target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. For example, docking studies on various piperazine derivatives have been used to visualize binding to targets like topoisomerase II, providing a rationale for their observed biological activity. nih.gov Such computational approaches are invaluable for interpreting SAR data and guiding the design of new, more potent, and selective ligands. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery and medicinal chemistry. wikipedia.orgnih.gov It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com By quantifying how variations in molecular features affect a molecule's potency or efficacy, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts. wikipedia.orgyoutube.com

The fundamental principle of QSAR lies in the concept that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov These properties are numerically encoded as 'descriptors', which can range from simple counts of atoms and bonds to complex quantum chemical parameters. youtube.com A QSAR model is essentially a mathematical equation that relates these descriptors to the observed biological activity. wikipedia.org

Methodologies in QSAR

The development of a robust QSAR model involves several key steps, starting with the selection of a training set of molecules with known biological activities. These activities are typically expressed in a quantitative manner, such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki). nih.gov The next step involves the calculation of a wide array of molecular descriptors for each compound in the training set.

Various machine learning and statistical techniques are employed to derive the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation linking the most relevant descriptors to the biological activity. researchgate.netnih.gov For more complex relationships where linearity cannot be assumed, non-linear methods such as Artificial Neural Networks (ANN) are often utilized. nih.gov

A critical aspect of QSAR modeling is its validation to ensure that the developed model is not a result of chance correlation. This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds that were not used in the model development. mdpi.com

Application to this compound Analogues

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to its analogues to explore their therapeutic potential, for instance, as anticancer agents or central nervous system modulators. Arylpiperazine derivatives, a class to which this compound belongs, have been the subject of numerous QSAR studies. nih.govnih.gov

For a series of analogues of this compound, a hypothetical QSAR study might explore how modifications at various positions of the molecule impact a specific biological activity. The following table illustrates a hypothetical dataset for a QSAR study, where different substituents (R1, R2) are introduced to the parent structure, and their biological activity (expressed as pIC50, the negative logarithm of the IC50 value) is determined.

Hypothetical Data for QSAR Analysis of this compound Analogues

Compound ID R1 (Piperazine Ring) R2 (Phenyl Ring) pIC50 (Hypothetical)
1 H H 6.5
2 CH3 H 6.8
3 H Cl 7.1
4 CH3 Cl 7.4
5 H OCH3 6.3
6 CH3 OCH3 6.6

From such a dataset, a QSAR model could be developed. For instance, a simplified, hypothetical 2D-QSAR equation might look like:

pIC50 = 0.5 * (R1_hydrophobicity) + 1.2 * (R2_electron_withdrawing_nature) - 0.2 * (molecular_weight) + 5.0

3D-QSAR and Predictive Biology

Moving beyond 2D descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional arrangement of the molecules. nih.govrutgers.edu These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields with their biological activities. rutgers.edu

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor character would be favorable or unfavorable for activity. For the this compound scaffold, a 3D-QSAR model could guide the design of new analogues with optimized interactions with a biological target.

The following table summarizes the types of information that can be gleaned from different QSAR approaches for this class of compounds.

Predictive Insights from QSAR Modeling

QSAR Method Key Descriptors/Fields Predictive Insights for this compound Analogues
2D-QSAR Topological, electronic, and physicochemical descriptors (e.g., LogP, molar refractivity, electronic parameters). Identifies key molecular properties influencing activity and allows for the prediction of potency based on 2D structural features.
3D-QSAR (CoMFA) Steric and electrostatic fields. Provides a 3D map of favorable and unfavorable regions for steric bulk and electrostatic charge around the molecule.
3D-QSAR (CoMSIA) Similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. Offers a more detailed 3D understanding of the structural requirements for optimal biological activity, including the role of hydrogen bonding and hydrophobicity.

Pharmacological Characterization and Mechanisms of Action of 1 1 4 Methoxyphenyl Ethyl Piperazine

Neurotransmitter System Modulation

The primary mechanism of action for many psychoactive piperazine (B1678402) derivatives involves the modulation of monoaminergic systems, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) pathways. nih.gov

Arylpiperazine derivatives are well-known for their significant interactions with the serotonergic system, particularly the 5-HT1A receptor. The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a common structural feature in many high-affinity 5-HT1A receptor ligands. mdpi.comnih.gov

Studies on various 2-methoxyphenyl)piperazine derivatives have demonstrated their potent binding to 5-HT1A receptors. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) exhibited a high affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. mdpi.com Another analog, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, also showed high affinity for 5-HT1A sites (Ki = 0.4 nM). nih.gov The reference compound 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a well-characterized 5-HT1A antagonist with a Ki of 0.6 nM. nih.gov A newly synthesized 2-methoxyphenylpiperazine derivative, HBK-10, also showed high affinity for 5-HT1A receptors and acted as an antagonist in functional assays. nih.gov

While specific data for 1-[1-(4-methoxyphenyl)ethyl]piperazine is not available, the structurally related compound 1-(4-methoxyphenyl)piperazine (B173029) is presumed to possess serotonergic properties. caymanchem.com The interaction of arylpiperazines is not limited to the 5-HT1A subtype. HBK-10, for example, displayed moderate affinity for 5-HT2A receptors. nih.gov The broader family of 5-HT1 receptors, including 5-HT1D, are G-protein coupled receptors that mediate inhibitory neurotransmission and are targets for various pharmaceutical agents. nih.gov

Table 1: Serotonergic Receptor Affinities of Structurally Related Compounds

Compound Receptor Subtype Affinity (Ki, nM) Functional Activity
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate 5-HT1A 1.2 mdpi.com Not specified
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine 5-HT1A 0.4 nih.gov Antagonist nih.gov
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) 5-HT1A 0.6 nih.gov Antagonist nih.gov
HBK-10 5-HT1A High Affinity nih.gov Antagonist nih.gov
HBK-10 5-HT2A Moderate Affinity nih.gov Not specified

The dopaminergic system is another key target for arylpiperazine compounds. Docking studies of 1-benzyl-4-arylpiperazines at the dopamine D2 receptor have shown that the interaction is stabilized by the protonated piperazine nitrogen and interactions of the aromatic ring. nih.gov Electron-donating groups, such as a methoxy (B1213986) group (-OMe), on the arylpiperazine ring have been found to increase binding affinity for the D2 receptor. nih.gov

A study on 1-cinnamyl-4-(2-methoxyphenyl)piperazines revealed high affinity for the D2 receptor. nih.gov The compound HBK-10, a 2-methoxyphenylpiperazine derivative, also exhibited a high affinity for D2 receptors and demonstrated antagonistic properties in functional assays. nih.gov Furthermore, 1-(4-methoxyphenyl)piperazine is suggested to have dopamine antagonistic properties. caymanchem.com

Beyond receptor binding, some piperazine derivatives can also interact with the dopamine transporter (DAT). While direct data for this compound is absent, studies on other piperazine-based compounds have shown potent DAT inhibition. nih.gov

Table 2: Dopaminergic Receptor and Transporter Interactions of Structurally Related Compounds

Compound Target Affinity/Activity
1-benzyl-4-(2-methoxyphenyl)piperazine D2 Receptor Increased affinity due to -OMe group nih.gov
1-cinnamyl-4-(2-methoxyphenyl)piperazines D2 Receptor High affinity nih.gov
HBK-10 D2 Receptor High affinity, Antagonist nih.gov
1-(4-Methoxyphenyl)piperazine Dopaminergic System Assumed antagonist properties caymanchem.com

The noradrenergic system is also modulated by some piperazine derivatives. The norepinephrine transporter (NET) is a primary target for certain psychoactive compounds, leading to the inhibition of norepinephrine reuptake. While specific data for this compound is not available, broader studies on piperazine derivatives indicate potential interactions with this system. Functional interactions between the adrenergic and opioid systems are well-documented, often involving receptor cross-talk. nih.gov Adrenergic receptors themselves are targets for a wide array of therapeutic agents. nih.gov

Adrenoceptor Subtype Selectivity and Antagonistic Properties

Arylpiperazine derivatives often exhibit significant affinity for α-adrenoceptors. Research on a series of 1,4-substituted piperazine derivatives has shown that many possess high affinity for α1-adrenoceptors and function as antagonists. nih.gov The presence of a 1-(o-methoxyphenyl)piperazine moiety appears to be a key determinant for this high affinity. nih.gov

For example, several 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displaced the specific α1-adrenoceptor radioligand [3H]prazosin with Ki values in the low nanomolar range (2.1-13.1 nM). nih.gov Some of these compounds also showed selectivity for the α1- over the α2-adrenoceptor subtype. nih.gov It is noteworthy that some high-affinity 5-HT1A ligands with a 1-(2-methoxyphenyl)piperazine structure also bind with high affinity to α1-adrenergic receptors, indicating a potential for dual activity. nih.gov

Table 3: Adrenoceptor Affinities of Structurally Related 1,4-Substituted Piperazine Derivatives

Compound Moiety Receptor Subtype Affinity (Ki, nM) Functional Property
1-(o-methoxyphenyl)piperazine α1-Adrenoceptor 2.1 - 13.1 nih.gov Antagonistic nih.gov
1-(o-methoxyphenyl)piperazine α2-Adrenoceptor Variable nih.gov Not specified

Evaluation of Other Neurotransmitter and Ion Channel Interactions

The pharmacological profile of arylpiperazine derivatives can be complex, potentially extending to other neurotransmitter systems and ion channels. For instance, some piperazine derivatives have been investigated for their interactions with histamine (B1213489) H3 and sigma-1 receptors. acs.org Additionally, in vitro studies on piperazine designer drugs have shown effects on intracellular calcium levels and mitochondrial membrane potential in neuroblastoma cells, suggesting interactions with ion channels or related cellular mechanisms. nih.gov However, specific data for this compound regarding these other targets is not currently available.

In Vitro Pharmacological Profiling Methodologies

The characterization of the pharmacological profile of a compound like this compound typically involves a battery of in vitro assays. These methods are essential for determining the compound's affinity and functional activity at various receptors and transporters.

Radioligand binding assays are a cornerstone of in vitro profiling. These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand known to bind to that receptor. The affinity is typically expressed as the inhibition constant (Ki). nih.govmdpi.com

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the biological response following receptor binding. Common functional assays include measuring changes in second messenger levels, such as cyclic AMP (cAMP), or assessing ion channel activity. nih.govnih.gov For transporter interactions, uptake or release assays are employed to measure the compound's effect on neurotransmitter transport. nih.gov

Modern drug discovery often utilizes high-throughput screening methods, where compounds are tested against a large panel of receptors and enzymes to identify both primary targets and potential off-target effects. researchgate.netacs.org

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for various receptors. This is achieved by measuring how effectively the compound competes with a known radioactively labeled ligand for binding to a specific receptor target. The affinity is typically expressed as an inhibition constant (Kᵢ) or as the concentration of the compound that displaces 50% of the specific binding of the radioligand (IC₅₀).

A comprehensive search for radioligand binding assay data for this compound did not uncover any studies detailing its binding profile at any tested receptors. Consequently, no data table of receptor affinities (Kᵢ or IC₅₀ values) can be provided at this time.

Cell-Based Functional Assays (e.g., cAMP accumulation, calcium mobilization)

Cell-based functional assays are critical for understanding whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or blockade. Common methods include monitoring the accumulation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or the mobilization of intracellular calcium ions (Ca²⁺). nih.govcreative-bioarray.combpsbioscience.comnih.govnih.govrevvity.com

Gαs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP levels, while Gαi-coupled receptors inhibit this enzyme, causing a decrease in cAMP. revvity.com Calcium mobilization assays, often employing fluorescent dyes, are used to detect the activation of Gαq-coupled receptors, which trigger the release of calcium from intracellular stores. creative-bioarray.comnih.govspringernature.com

There is currently no published research detailing the effects of this compound in cAMP accumulation or calcium mobilization assays. Therefore, its functional activity at G-protein coupled receptors (GPCRs) remains uncharacterized.

Electrophysiological Studies (e.g., patch-clamp recordings)

Electrophysiological techniques, particularly patch-clamp recordings, are the gold standard for investigating the direct effects of a compound on the function of ion channels. nih.govnih.govresearchgate.net These studies measure the flow of ions through individual channels in the cell membrane, providing detailed information about whether a compound acts as a blocker or a modulator of channel activity.

No electrophysiological data from patch-clamp studies on this compound are available. As a result, its potential interactions with voltage-gated or ligand-gated ion channels have not been determined.

Biological Activities and Therapeutic Potential of 1 1 4 Methoxyphenyl Ethyl Piperazine

Central Nervous System (CNS) Activities

Derivatives of piperazine (B1678402) have been extensively investigated for their effects on the central nervous system, showing promise as antidepressants, anxiolytics, and cognitive enhancers.

Major depressive disorder is a widespread psychiatric condition, and research continues to seek novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds with potential antidepressant effects. Studies have shown that the antidepressant actions of these compounds can be mediated through the brain-derived neurotrophic factor (BDNF) signaling pathway. researchgate.net BDNF is a crucial neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov

Research into a series of piperazine derivatives identified a specific compound, designated as 6a, which exhibited potent antidepressant activity. researchgate.net This compound demonstrated a high affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1A). researchgate.netnih.gov Further investigation revealed that compound 6a significantly increased the levels of serotonin (B10506) (5-HT) in the brain. researchgate.net In animal models, it was observed that the expression of 5-HT1A, BDNF, and protein kinase A (PKA) was reduced, and treatment with compound 6a was able to reverse this reduction. researchgate.netnih.gov This suggests that the antidepressant-like effects of these piperazine derivatives are linked to the 5-HT1A/BDNF/PKA pathway. researchgate.netnih.gov

Another piperazine derivative, known as LQFM212, has also shown antidepressant-like effects in animal models. researchgate.net The mechanism of action for LQFM212 appears to involve the monoaminergic system, and repeated administration led to increased levels of BDNF in the hippocampus. researchgate.net The involvement of BDNF is a common theme in the action of various antidepressant treatments, which are known to increase BDNF expression and activate its signaling pathways. nih.govmdpi.com

Anxiety disorders are another area where piperazine derivatives have shown therapeutic promise. A study on the piperazine derivative LQFM032 demonstrated significant anxiolytic-like activity in various behavioral tests in mice, including the elevated plus-maze and light-dark box tests. nih.gov The effects of LQFM032 were linked to its interaction with benzodiazepine (B76468) and nicotinic pathways. nih.gov Importantly, this compound exhibited its anxiety-reducing effects without altering memory-related activities. nih.gov

The mechanism of anxiolytic action for some compounds has been linked to the benzodiazepine site on the GABAA receptor. nih.gov For instance, the anxiolytic effects of dl-Tetrahydropalmatine, a naturally occurring alkaloid, were abolished by the benzodiazepine site antagonist flumazenil, indicating the involvement of this pathway in its anxiety-reducing properties. nih.gov

The potential for piperazine derivatives to enhance cognitive function is an area of growing interest. While direct studies on 1-[1-(4-Methoxyphenyl)ethyl]piperazine are limited, research on related compounds provides some insights. For example, the piperazine derivative I-893 has been shown to affect the turnover of dopamine (B1211576) and norepinephrine (B1679862) in the brain, suggesting it facilitates the release and/or inhibits the reuptake of these crucial neurotransmitters. nih.gov Such modulation of monoamine neurotransmitters can have implications for cognitive processes.

Other compounds with cognitive-enhancing properties, such as the alkaloid Huperzine A, have been investigated for their neuroprotective effects and their ability to improve memory, showing significant improvements in cognitive function in clinical trials for Alzheimer's disease. nih.gov The study on the anxiolytic piperazine derivative LQFM032 specifically noted that it did not have an impact on mnemonic activity, suggesting a separation of anxiolytic and cognitive effects for that particular compound. nih.gov

Antimicrobial Efficacy

In addition to their CNS activities, piperazine derivatives have been identified as having significant potential in combating microbial infections, demonstrating both antibacterial and antifungal properties.

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Piperazine derivatives have been synthesized and evaluated for their antibacterial activity against a range of pathogenic bacteria.

Studies have demonstrated the efficacy of various piperazine-containing compounds against both Gram-positive and Gram-negative bacteria. For example, a series of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazide-hydrazone derivatives were screened for activity against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. asianpubs.org Similarly, novel 4-benzyl-piperazinyl-s-triazine derivatives showed promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa. researchgate.net

Fluoroquinolones, a major class of antibiotics, have also been modified with piperazine moieties to enhance their potency. nih.gov Certain ciprofloxacin (B1669076) derivatives containing a piperazine structure showed improved growth inhibition against a ciprofloxacin-resistant strain of P. aeruginosa. nih.gov

Interactive Data Table: Antibacterial Activity of Piperazine Derivatives

Bacterial StrainTypeActivity of Piperazine DerivativesReferences
Staphylococcus aureusGram-positiveModerate to Excellent asianpubs.org, nih.gov, researchgate.net
Escherichia coliGram-negativeModerate to Good asianpubs.org, nih.gov
Pseudomonas aeruginosaGram-negativeModerate to Good asianpubs.org, nih.gov, researchgate.net
Staphylococcus pyogenesGram-positiveModerate Activity asianpubs.org
Bacillus subtilisGram-positiveGood Activity researchgate.net
Staphylococcus epidermisGram-positiveGood Activity researchgate.net

Note: This table summarizes the general findings on various piperazine derivatives, not specifically this compound.

Fungal infections, particularly those caused by Candida albicans, pose a significant health threat, especially in immunocompromised individuals. Piperazine derivatives have shown considerable promise as antifungal agents. nih.govnih.gov

Research has shown that certain (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives can strongly inhibit the morphological transition of C. albicans from its yeast form to its more virulent hyphal form. nih.govnih.gov This transition is a key factor in the pathogen's ability to cause infection. nih.gov These compounds were also effective at inhibiting the formation of biofilms, which are communities of microbes that are notoriously resistant to antifungal drugs. nih.gov A notable finding is that these piperazine derivatives exerted their anti-virulence effects without affecting the growth rate of the fungus, which may reduce the likelihood of resistance development. nih.govnih.gov One particular derivative was shown to be effective in animal models of oral candidiasis. researchgate.net

Anti-biofilm Formation Activity

Research into various arylpiperazine derivatives has shown promising results. For instance, a study on (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives revealed that certain compounds could suppress the biofilm formation of Candida albicans by over 85% at a concentration of 100 μM. nih.gov The study highlighted that substitutions on the piperazine or aryl rings significantly influence this activity. Specifically, derivatives with a 2,4-dichlorophenol (B122985) group showed strong inhibition, while those with 4-hydroxybiphenyl groups also displayed high anti-biofilm activity with lower cytotoxicity. nih.gov This suggests that the structural characteristics of arylpiperazine compounds are crucial for their anti-biofilm potential.

The integration of piperazine with other heterocyclic rings is a common strategy to develop new agents that can inhibit biofilm formation. manipal.edu These findings underscore the potential of the arylpiperazine scaffold as a foundation for developing novel therapies to combat biofilm-related infections, a major challenge in healthcare. researchgate.net

Table 1: Anti-biofilm Activity of Selected Arylpiperazine Derivatives

Derivative ClassTarget OrganismKey FindingsReference
(1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazinesCandida albicansCompounds 17d and 19d suppressed biofilm formation by >85% at 100 μM. Halogen group introduction appeared to enhance activity. nih.gov
2,4-dichlorophenol piperazine derivativesCandida albicansDemonstrated strong inhibition of biofilm formation. nih.gov
4-hydroxybiphenyl piperazine derivativesCandida albicansShowed moderate to strong anti-biofilm activity with lower cytotoxicity compared to dichlorophenol derivatives. nih.gov
Quinoxalinyl–piperazine derivativesVarious BacteriaGeneral antibacterial and anti-biofilm potential noted in broader studies on piperazine derivatives. mdpi.com

Anthelmintic and Antiparasitic Actions

While specific investigations into the anthelmintic or antiparasitic properties of this compound have not been documented in available research, the parent compound, piperazine, has a long history as an anthelmintic drug. saskoer.ca Piperazine functions by acting as an agonist at GABA-gated chloride channels on nematode muscle cells, leading to hyperpolarization and flaccid paralysis of the worm. researchgate.net This prevents the parasite from maintaining its position in the gastrointestinal tract, and it is subsequently expelled from the host's body. saskoer.ca

The effectiveness of piperazine is primarily against ascarids in various species. saskoer.ca The development of new anthelmintics is crucial due to the rise of drug resistance. pharmacophorejournal.com In this context, derivatives of various chemical classes, including steroids and triterpenoids, are continuously being explored for antiparasitic activity. nih.gov The core piperazine structure is also a subject of interest in the synthesis of new potential antiparasitic agents, with some derivatives showing activity against protozoan parasites like Plasmodium and Trypanosoma species. researchgate.net Given the established action of its core structure, this compound could warrant investigation for similar properties.

Anti-inflammatory and Antioxidant Properties

There is no specific research detailing the anti-inflammatory or antioxidant properties of this compound. However, the N-arylpiperazine scaffold is a common feature in many compounds designed and evaluated for these activities. mdpi.combiomedpharmajournal.org

Studies on N-phenyl piperazine derivatives have shown dose-dependent anti-inflammatory responses in vitro. biomedpharmajournal.org For example, certain synthesized N-phenyl piperazine compounds exhibited significant anti-inflammatory effects, with some showing efficacy comparable to or even surpassing standard control drugs at specific concentrations. biomedpharmajournal.org The introduction of an arylpiperazine pharmacophore into other chemical structures has been shown to enhance anti-inflammatory properties, partly due to the electron-withdrawing effects of the group. mdpi.com

In terms of antioxidant activity, various piperazine derivatives have been screened using methods like DPPH and ABTS radical scavenging assays. researchgate.net For instance, highly lipophilic N-arylpiperazines containing a diaryloxymethanophenanthrene moiety demonstrated moderate antioxidant activity. researchgate.net The natural compound piperine, which contains a piperidine (B6355638) ring, is also known for its antioxidant properties, protecting against oxidative damage by scavenging free radicals and reactive oxygen species. nih.gov These findings suggest that the arylpiperazine class of compounds represents a promising area for the discovery of new anti-inflammatory and antioxidant agents.

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Piperazine Derivatives

Derivative ClassActivityKey FindingsReference
N-Phenyl Piperazine Derivatives (P6, P7, P22)Anti-inflammatoryShowed dose-dependent activity; at 500 µg/mL, compounds displayed 85-90% anti-inflammatory effects. biomedpharmajournal.org
Diaryloxymethanophenanthrene N-arylpiperazinesAntioxidantExhibited moderate radical scavenging activity in DPPH and ABTS assays. researchgate.net
Thiazine-Arylpiperazine HybridsAnti-inflammatoryThe presence of the arylpiperazine pharmacophore enhanced anti-inflammatory properties. mdpi.com

Potential in Oncology and Antiviral Research

Direct research on the application of this compound in oncology or as an antiviral agent is not currently available. Nevertheless, the arylpiperazine structure is a key component in a multitude of compounds investigated for their anticancer and antiviral potential. mdpi.comnih.govnih.gov

In oncology, arylpiperazines have gained considerable attention as scaffolds for developing new anticancer agents due to their ability to interact with various molecular targets involved in cancer progression. mdpi.comnih.gov For example, derivatives of arylpiperazine have been shown to inhibit the proliferation of several cancer cell lines, including breast, skin, pancreas, and prostate cancer. mdpi.comnih.gov Some compounds act as cell cycle inhibitors or modulate the expression of proteins involved in apoptosis. mdpi.com

In the field of antiviral research, arylpiperazine derivatives have been designed as interferon inducers, which play a critical role in the immune defense against viral infections. nih.gov A series of synthesized arylpiperazine analogues were evaluated for their ability to stimulate an interferon response, with one compound, 5i, identified as a potent type I IFN inducer. nih.gov This highlights the potential of the arylpiperazine core structure in the development of novel antiviral therapeutics. nih.gov

Table 3: Anticancer and Antiviral Activities of Selected Arylpiperazine Derivatives

Derivative ClassActivityTargetKey FindingsReference
Quinoxalinyl–piperazine derivativesAnticancerBreast, skin, pancreas, cervix cancer cellsCompound 30 inhibited proliferation and induced G2/M cell cycle arrest. mdpi.com
Thiazolinylphenyl-piperazinesAnticancerProstate and breast cancer cell linesShowed cytotoxic effects with IC50 values ranging from 15 µM to 73 µM. nih.gov
Arylpiperazine Analogues (e.g., 5i)AntiviralType I Interferon PathwayCompound 5i acted as a potent interferon inducer, suggesting potential as an antiviral agent. nih.gov

Pharmacokinetic Profile and Metabolic Fate of 1 1 4 Methoxyphenyl Ethyl Piperazine

Potential for Pharmacokinetic Drug-Drug Interactions:Without metabolic data, any potential for CYP inhibition or induction remains uncharacterized.

It is important to distinguish 1-[1-(4-Methoxyphenyl)ethyl]piperazine from the structurally different compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) . While extensive research exists for MeOPP, its pharmacokinetic properties cannot be extrapolated to this compound due to structural differences. Adhering to scientific accuracy, information regarding MeOPP or other piperazine (B1678402) derivatives has been omitted.

Based on a comprehensive review of available scientific literature, there is no specific research data on the species-specific differences in the metabolism and pharmacokinetic profile of the compound this compound.

Detailed metabolic studies, including investigations into its biotransformation pathways, the enzymes involved, and how these processes vary across different species, have not been published. While research exists for structurally related compounds, such as 1-(4-methoxyphenyl)piperazine (MeOPP), this information cannot be accurately extrapolated to this compound due to the structural difference of an ethyl group, which can significantly alter its metabolic fate.

Therefore, an article detailing the species-specific metabolism of this compound, including comparative data tables, cannot be generated at this time due to the absence of primary research on the topic.

Toxicological Assessment and Safety Pharmacology of 1 1 4 Methoxyphenyl Ethyl Piperazine

In Vitro Cytotoxicity Studies (e.g., effects on cell viability, proliferation, and morphology in relevant cell lines like H9c2 cardiac cells)

Research into the cytotoxic effects of piperazine (B1678402) designer drugs has utilized the H9c2 rat cardiac cell line to model potential cardiotoxic outcomes. A study investigating several piperazine derivatives, including 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), provides insight into their impact on cell viability. nih.govresearchgate.net

Following a 24-hour incubation period with a concentration range of 0-20 mM, the half-maximal effective concentration (EC50) for MeOPP was determined to be 570.1 μM. nih.gov This indicates a potential for cytotoxicity at higher concentrations. The study also observed that the mode of cell death involved early apoptosis and a significant number of cells undergoing secondary necrosis. nih.gov

Table 1: In Vitro Cytotoxicity of Piperazine Derivatives in H9c2 Cells

Compound EC50 (μM)
N-benzylpiperazine (BZP) 343.9
1-(3-trifluoromethylphenyl)piperazine (TFMPP) 59.6
1-(4-methoxyphenyl)piperazine (MeOPP) 570.1

This table is interactive. You can sort and filter the data.

Cardiotoxicity Evaluation: Mitochondrial Impairment and Oxidative Stress Markers

The investigation into the cardiotoxic potential of piperazine derivatives in H9c2 cells revealed significant effects on mitochondrial function. nih.gov All tested drugs, including MeOPP, led to a notable decrease in intracellular ATP levels. nih.gov This depletion of cellular energy was accompanied by an increase in intracellular calcium levels and a reduction in the mitochondrial membrane potential, suggesting the involvement of the mitochondrial permeability transition pore. nih.gov

Interestingly, the study did not find changes in oxidative stress markers for MeOPP. nih.gov However, for another piperazine derivative, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), a decrease in total glutathione (B108866) (GSH) content was observed, likely due to metabolic conjugation reactions. nih.gov These findings underscore that piperazine designer drugs, as a class, are potentially cardiotoxic. nih.gov

Neurotoxicity and Behavioral Effects (e.g., in vivo animal models)

Assessment of Genotoxicity and Mutagenicity

There is a lack of specific genotoxicity and mutagenicity data for 1-[1-(4-Methoxyphenyl)ethyl]piperazine. However, studies on the broader class of piperazine compounds have been conducted. A European Commission report on piperazine noted that while piperazine itself is not considered genotoxic, its nitrosation products can be in vivo mutagens. europa.eu One study found that piperazine, when reacted with sodium nitrite, became mutagenic for Salmonella typhimurium strain TA1535. nih.gov Another study on 1-nitroso-4-methylpiperazine (NMPz) revealed it to be a potent genotoxic nitrosamine (B1359907) in rat and human nasal cells and a strong nasal carcinogen in rats after inhalation. nih.gov

Immunotoxicity Profile

Specific studies on the immunotoxicity of this compound were not identified in the reviewed literature. General information from a European Commission report indicates that piperazine can be a dermal and respiratory sensitizing agent, with some human case studies describing contact dermatitis and occupational asthma. europa.eu

In Vivo Toxicity Studies and Identification of Target Organs

Direct in vivo toxicity studies identifying specific target organs for this compound are not available. However, in vivo metabolism studies on the related compound 1-(4-methoxyphenyl)piperazine (MeOPP) in male Wistar rats showed that the primary metabolic pathway is O-demethylation to 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP), along with degradation of the piperazine moiety. nih.govresearchgate.net This metabolic process primarily occurs in the liver, with the cytochrome P450 enzyme CYP2D6 being mainly responsible for the O-demethylation in humans. nih.gov Safety data sheets for 1-(4-methoxyphenyl)piperazine indicate it may cause skin and serious eye irritation, as well as respiratory irritation. caymanchem.comnih.gov The target organ for single exposure toxicity via inhalation is listed as the respiratory system. chemicalbook.com

Analytical Methodologies for the Detection and Quantification of 1 1 4 Methoxyphenyl Ethyl Piperazine

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography stands as the cornerstone for the analysis of 1-[1-(4-Methoxyphenyl)ethyl]piperazine, providing the necessary separation of the analyte from potential interferents. rsc.org Several chromatographic techniques, each with its unique advantages, are employed for both qualitative identification and precise quantitative measurement. The choice of technique often depends on the specific requirements of the analysis, such as the required limit of detection, the complexity of the sample matrix, and the desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the toxicological screening and confirmation of this compound and its metabolites. nih.gov For many piperazine (B1678402) derivatives, derivatization is a key step to improve their volatility and thermal stability, making them amenable to GC analysis. Acetylation, for instance, is a common derivatization strategy. nih.gov A systematic toxicological analysis procedure using full-scan GC-MS after acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation has been successfully applied to detect 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) and its metabolites in rat urine. nih.gov This method is sensitive enough to detect the compound after administration of a single dose, suggesting its applicability for human urine analysis as well. nih.gov

It is important to note that some metabolites of MeOPP are not unique and can be produced from other structurally related drugs. Therefore, the analytical method must be able to differentiate MeOPP from its isomers, such as 1-(2-methoxyphenyl)piperazine (B120316), which can be a metabolite of drugs like dropropizine (B1670954) or oxypertine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the quantification of piperazine derivatives in biological samples due to its high sensitivity and selectivity. nih.govsemanticscholar.org This technique allows for the direct analysis of less volatile and thermally labile compounds without the need for derivatization.

A validated LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight/Mass Spectrometry) method has been developed for the analysis of a related N-phenylpiperazine derivative in rat plasma and various tissue samples. nih.gov This method demonstrated a low limit of quantification (LOQ) of 10 ng/mL and was successfully applied to pharmacokinetic and biodistribution studies. nih.gov The high resolution and accuracy of the mass spectrometer also enabled the identification of major metabolites. nih.gov LC-MS/MS methods are frequently employed in toxicological screenings for a wide range of designer drugs, including piperazines, in serum samples. caymanchem.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with various detectors

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, primarily in terms of speed and resolution. hplc.eu By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve faster separations and higher efficiencies. basicmedicalkey.com This technique has been successfully applied to the analysis of various pharmaceuticals, demonstrating significant reductions in analysis time without compromising separation quality. hplc.eu For instance, a UHPLC-MS/MS method was developed for the simultaneous quantification of 1-amino-4-methyl-piperazine (AMP) and 1-methyl-4-nitroso-piperazine (MNP) in relation to the drug rifampicin, achieving separation within 3 minutes. mdpi.com UHPLC can be coupled with various detectors, including mass spectrometers and diode array detectors, to provide comprehensive analytical data. hplc.eumdpi.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Diode Array Detection (DAD)

High-performance liquid chromatography (HPLC) remains a widely used and robust technique for the analysis of piperazine derivatives. nuph.edu.uaresearchgate.net When coupled with a Diode Array Detector (DAD), it allows for the simultaneous acquisition of UV-visible spectra across a range of wavelengths, aiding in peak identification and purity assessment. semanticscholar.orgnuph.edu.ua An HPLC-DAD method has been developed and validated for the determination of related substances in a new CNS agent containing a 1-(4-methoxyphenyl)piperazine moiety. nuph.edu.ua The maximum UV absorption for the main compound and its impurities was observed around 240 nm. nuph.edu.ua

For enhanced sensitivity, especially for compounds with native fluorescence or those that can be derivatized to be fluorescent, HPLC with a fluorescence detector (FLD) is employed. researchgate.netnih.gov This method is particularly useful for trace-level analysis in complex matrices. While direct fluorescence detection of this compound may not be common, derivatization with a fluorescent tag is a viable strategy to significantly lower detection limits. jocpr.com

Advanced Sample Preparation Techniques for Complex Biological Matrices (e.g., blood, urine, tissue)

The analysis of this compound in biological matrices such as blood, urine, and tissue presents significant challenges due to the complexity of these samples. researchgate.netnih.gov Effective sample preparation is a critical step to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis. researchgate.netmdpi.com

Several techniques are employed, ranging from traditional methods to more modern, miniaturized approaches. The choice of method depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the requirements of the analytical instrument. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic and widely used sample preparation technique for isolating analytes from aqueous solutions, including biological fluids. prepchem.com The principle of LLE is based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. prepchem.com

In the context of analyzing piperazine derivatives, LLE is often employed after an initial step like acid hydrolysis, particularly for urine samples. nih.gov The pH of the aqueous sample is adjusted to ensure the analyte is in its non-ionized form, thereby maximizing its solubility in the organic extraction solvent. The choice of organic solvent is crucial and depends on the polarity of the target analyte. After extraction, the organic layer containing the analyte is separated, concentrated, and then subjected to chromatographic analysis. prepchem.com This technique has been successfully used in the systematic toxicological analysis of 1-(4-methoxyphenyl)piperazine in rat urine. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for isolating and concentrating analytes like piperazine derivatives from complex matrices such as biological fluids and water samples. sigmaaldrich.comcsbsju.edu The process is more efficient than traditional liquid-liquid extraction, reducing solvent consumption and offering opportunities for automation. sigmaaldrich.com

The SPE method involves several key steps:

Column Conditioning: The SPE cartridge, which contains a solid adsorbent (the stationary phase), is first conditioned with a solvent, typically methanol, followed by water or a buffer. forensicresources.org This solvates the bonded functional groups of the sorbent, ensuring consistent interaction with the sample. sigmaaldrich.com

Sample Loading: The sample, often pre-treated (e.g., by buffering), is passed through the cartridge. forensicresources.org Analytes of interest are retained on the sorbent while other matrix components pass through. sigmaaldrich.com For piperazine derivatives, which are basic compounds, polymeric sorbents like styrene-divinylbenzene copolymers are often effective. csbsju.edu

Washing: The cartridge is washed with a solvent (e.g., 0.1 M acetic acid, water) to remove any weakly bound interferences. forensicresources.org

Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the target compound from the cartridge. forensicresources.org For basic drugs, this is often a mixture containing a basic modifier. The collected eluate, now containing the concentrated and purified analyte, is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument. forensicresources.org

For instance, a general procedure for basic drugs involves conditioning a column, applying the sample, washing to remove impurities, and then eluting the desired fraction with a specific solvent. forensicresources.org In the analysis of various pharmaceuticals in water, polymeric sorbents have demonstrated high recoveries (70–100%) for a majority of analytes at a neutral pH. csbsju.edu

Microextraction Techniques

Microextraction techniques are miniaturized versions of traditional liquid-phase extraction that offer significant advantages, including reduced solvent and sample consumption, high enrichment factors, and environmental friendliness. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is a notable example that has been successfully applied to the analysis of various drugs. researchgate.net

In a typical DLLME procedure:

A mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetonitrile (B52724) or methanol) is rapidly injected into the aqueous sample.

This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the extraction solvent.

The mixture is then centrifuged to separate the fine droplets, and the enriched analyte in the sedimented phase is collected for analysis.

While specific applications to this compound are not detailed in the provided literature, the principles of techniques like DLLME are broadly applicable to the preconcentration of piperazine derivatives from aqueous samples prior to chromatographic analysis. researchgate.net

Method Validation Parameters: Linearity, Limits of Detection (LOD) and Quantification (LOQ), Accuracy, Precision, Selectivity, and Repeatability

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. jocpr.com Key parameters are rigorously evaluated to ensure the reliability of the results. jocpr.commdpi.com

Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net Calibration curves are generated by plotting the instrument response against known concentrations of the analyte, and the correlation coefficient (R²) is calculated. researchgate.netscholars.direct For piperazine analysis, methods typically demonstrate excellent linearity with R² values greater than 0.99 over a specified concentration range. researchgate.netscholars.direct

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. jocpr.comresearchgate.net These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. jocpr.com For piperazine derivatives, LODs and LOQs can reach low microgram or even nanogram per milliliter levels, depending on the matrix and analytical technique. scholars.directresearchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels and calculating the percentage recovery. jocpr.comresearchgate.net For piperazine methods, recoveries typically fall within a range of 90-110%, indicating high accuracy. scholars.directresearchgate.net

Precision and Repeatability: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses precision over a short interval, while intermediate precision (inter-day precision) evaluates it over different days, with different analysts or equipment. jocpr.com Validated methods for piperazines typically show RSD values well below 15%, and often below 4%, demonstrating good precision. jocpr.comresearchgate.net

Selectivity: Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. mdpi.com

ParameterTypical Finding for Piperazine Derivative AnalysisReference
Linearity (R²)> 0.99 researchgate.netscholars.direct
LOD0.002 - 0.156 µg/mL scholars.direct
LOQ0.008 - 0.625 µg/mL scholars.direct
Accuracy (% Recovery)76% - 108% scholars.direct
Precision (% RSD)< 4.0% jocpr.comresearchgate.net

Emerging Analytical Technologies for Piperazine Derivative Profiling

The analysis of piperazine derivatives is continually advancing with the adoption of more powerful analytical technologies. While gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for identification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are becoming increasingly prevalent for comprehensive profiling and quantification. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity by operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. mdpi.com This highly specific detection method minimizes matrix interference and allows for reliable quantification at very low levels. mdpi.com Methods using LC-MS/MS can separate and identify multiple piperazine derivatives in a single run of 15-20 minutes. mdpi.comnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS): This HRMS technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. nih.gov This capability is invaluable for identifying novel metabolites or designer drug analogs for which reference standards may not be available. The high resolution distinguishes analytes from matrix interferences with very similar nominal masses, enhancing selectivity. nih.gov

These advanced MS techniques, combined with sophisticated sample preparation, provide robust platforms for the detailed profiling of this compound and its related compounds in various complex samples. researchgate.netnih.gov

Conclusion and Future Research Perspectives

Summary of Key Findings on 1-[1-(4-Methoxyphenyl)ethyl]piperazine

Direct and extensive research specifically identifying the pharmacological and biological profile of this compound is not widely available in current literature. However, significant insights can be drawn from the characterization of its core structural analog, 1-(4-methoxyphenyl)piperazine (B173029) (pMeOPP). The pMeOPP nucleus is recognized as a potent psychoactive scaffold. wikipedia.org

Key characteristics of the parent compound, pMeOPP, indicate that it functions as a stimulant by inhibiting the reuptake and inducing the release of monoamine neurotransmitters, a mechanism it shares with substances like amphetamines. wikipedia.org Furthermore, it demonstrates activity as a non-selective serotonin (B10506) receptor agonist. wikipedia.org The metabolism of pMeOPP is understood to proceed via O-demethylation by the cytochrome P450 enzyme CYP2D6, forming the active metabolite 1-(4-hydroxyphenyl)piperazine (B1294502). wikipedia.orgnih.gov The piperazine (B1678402) moiety itself is a frequently utilized heterocycle in medicinal chemistry, valued for its ability to influence physicochemical properties and serve as a versatile scaffold in drug design. researchgate.netmdpi.com These findings provide a foundational framework for predicting the likely, yet unconfirmed, properties of this compound, suggesting it may possess similar psychoactive and serotonergic activities.

Unexplored Pharmacological and Biological Frontiers

The therapeutic potential of this compound remains largely untapped, with numerous pharmacological avenues yet to be explored. A primary frontier is the comprehensive characterization of its receptor binding profile. While related compounds interact with serotonin and adrenergic receptors, a detailed affinity screening of this specific molecule across all nine adrenergic receptor subtypes and multiple serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) is a critical next step. nih.govnih.gov

Several other promising, unexplored targets for piperazine derivatives warrant investigation:

Sigma Receptors (σ1R and σ2R): Many piperazine-based compounds show high affinity for sigma receptors, which are implicated in a range of neurological conditions and have potential applications in cancer therapy. nih.govnih.gov Investigating the interaction of this compound with these receptors could reveal novel therapeutic uses. nih.gov

Histamine (B1213489) Receptors: Dual-acting ligands targeting both histamine H3 and sigma-1 receptors have shown promise in preclinical pain models. nih.gov The potential for this compound to interact with histamine receptors is an intriguing and unexplored area.

Antimicrobial Activity: The piperazine heterocycle is a core component in some molecules with demonstrated antifungal and antibacterial properties. researchgate.net Screening this compound for antimicrobial activity could open new, non-CNS therapeutic applications.

Further research should also probe its functional activity at these potential targets to determine if it acts as an agonist, antagonist, or modulator, which is essential for understanding its pharmacological effect.

Translational Research Opportunities

Bridging fundamental laboratory findings to clinical applications presents significant opportunities for this compound. Based on the pharmacology of its analogs, the most immediate translational path lies within neurology and psychiatry.

Should the compound prove to be a potent and selective 5-HT1A receptor antagonist, it could be developed as a novel treatment for depression or anxiety disorders. nih.govnih.gov Conversely, agonist activity at sigma-1 receptors could position it as a candidate for treating neuropathic pain or as a neuroprotective agent in degenerative diseases. nih.gov The known stimulant and monoamine-releasing properties of its parent compound also suggest a potential role in disorders of attention and arousal, although this would require careful differentiation from substances with abuse potential. wikipedia.org

A successful translational strategy would involve evaluating the compound in established animal models for these conditions. For instance, its efficacy could be tested in rodent models of depression (e.g., forced swim test) or anxiety (e.g., elevated plus maze) to validate its therapeutic potential before considering human studies.

Advanced Preclinical Development Strategies

A robust preclinical development program is essential to systematically evaluate the potential of this compound. ppd.com The initial and most critical phase involves comprehensive preformulation studies to characterize its fundamental physicochemical properties, such as aqueous solubility, pKa, and partition coefficient (LogP). nih.govnih.gov These parameters are crucial for designing effective formulations and interpreting subsequent biological data. researchgate.net

Key strategic steps in preclinical development include:

Formulation Development: Given that many new chemical entities exhibit poor water solubility, developing appropriate formulations (e.g., solutions, co-solvent systems, or suspensions) is vital to ensure adequate absorption and bioavailability for in vivo testing. nih.gov

ADME Profiling: A thorough investigation of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is necessary. This includes in vitro metabolic stability assays using liver microsomes and in vivo pharmacokinetic studies in animal models to determine its half-life, clearance, and volume of distribution. ppd.com

Validated Bioanalytical Methods: Developing and validating robust analytical methods, such as LC-MS/MS, is required for the accurate quantification of the compound in biological matrices like plasma and brain tissue. caymanchem.com

In Vivo Model Selection: The choice of animal models must be directly linked to the compound's hypothesized mechanism of action. nih.gov For example, if targeting the dopamine (B1211576) transporter, models that assess dopamine-related behaviors would be essential. nih.gov

These studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data integrity and reliability for future regulatory submissions. ppd.com

The Role of Computational Chemistry and Artificial Intelligence in Future Research

Computational chemistry and artificial intelligence (AI) offer powerful tools to accelerate and refine the research and development of this compound. These in silico methods can provide predictive insights, reduce the reliance on extensive experimental screening, and guide molecular optimization. rsc.org

Future research should leverage these technologies in several key areas:

Molecular Docking and Dynamics: To explore the unexplored pharmacological frontiers, molecular docking simulations can predict the binding affinity and orientation of the compound within the active sites of various receptors, such as serotonin, adrenergic, and sigma receptors. nih.govnih.gov Subsequent molecular dynamics simulations can then be used to analyze the stability of these interactions and identify the crucial amino acid residues involved. rsc.org

ADME/Tox Prediction: AI-driven and machine learning models can be employed to generate early predictions of the compound's ADME properties and potential toxicity profile. This allows for the early identification of potential liabilities, saving time and resources.

Virtual Screening and Analog Design: Computational tools can be used to perform virtual screening of large compound libraries to identify other molecules with similar structural features that might target the same receptors. Furthermore, AI can assist in the rational design of new analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.

By integrating these computational strategies, researchers can adopt a more targeted and efficient approach to drug discovery, maximizing the potential for developing this compound into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-[1-(4-Methoxyphenyl)ethyl]piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mannich base reactions. For example, piperazine derivatives are often prepared by reacting primary amines with substituted benzyl halides under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:halide), temperature (60–80°C), and catalysts like K₂CO₃ to improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures structural integrity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperazine backbone and substituent positions. For instance, the 4-methoxyphenyl group shows characteristic aromatic proton signals at δ 6.8–7.2 ppm, while the ethyl-piperazine moiety exhibits split signals near δ 2.5–3.5 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography can resolve stereochemistry in crystalline derivatives .

Q. How can solubility and bioavailability be predicted for this compound during preclinical studies?

  • Methodological Answer : Computational tools like ACD/Labs Software predict logP (lipophilicity) and aqueous solubility. Experimental validation involves shake-flask methods at pH 7.4. For instance, analogs with logP >3 often require formulation aids (e.g., cyclodextrins) to enhance bioavailability. Polar surface area (TPSA) calculations (>60 Ų) indicate poor blood-brain barrier penetration, guiding target prioritization .

Advanced Research Questions

Q. How do structural modifications to the piperazine core influence selectivity toward carbonic anhydrase isoforms (e.g., hCA I vs. II)?

  • Methodological Answer : Substituent steric and electronic effects are key. For example, replacing the 4-methoxyphenyl group with a 2-fluorophenyl moiety increases hCA II inhibition (IC₅₀ = 12 nM vs. 45 nM for hCA I) due to tighter fit in the hydrophobic active site. Docking simulations (AutoDock Vina) and mutagenesis studies validate interactions with residues like Thr199 and Glu106 . Competitive inhibition assays using 4-nitrophenyl acetate as a substrate quantify isoform specificity .

Q. What experimental strategies address contradictory cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

  • Metabolic Profiling : Incubate the compound with liver microsomes to identify unstable metabolites (e.g., demethylation of the methoxy group) .
  • Proteomic Screening : Use kinase profiling panels (>200 targets) to detect unintended interactions .
  • Orthogonal Assays : Compare 2D cell monolayers vs. 3D tumor spheroids to mimic in vivo tissue complexity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial activity?

  • Methodological Answer : Systematic substitution at the piperazine N-atom and phenyl ring is explored. For example:

  • Electron-Withdrawing Groups : Adding nitro (-NO₂) at the para position improves Gram-negative activity (MIC = 8 µg/mL for E. coli) by enhancing membrane penetration .
  • Bulkier Substituents : A 4-chlorophenyl group reduces fungal (e.g., C. albicans) resistance by disrupting ergosterol biosynthesis .
  • Data Integration : Multivariate analysis (e.g., PCA) correlates physicochemical properties (logD, H-bond donors) with MIC values to prioritize leads .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cardiotropic activity across different piperazine analogs?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., ion channel variability in patch-clamp vs. Langendorff heart models). Key steps:

  • Standardize Protocols : Use identical buffer systems (e.g., Tyrode’s solution) and pacing frequencies.
  • Off-Target Screening : Assess hERG channel inhibition (IC₅₀ <1 µM indicates arrhythmia risk) .
  • In Silico Models : QSAR models trained on PubChem data predict cardiotoxicity risks for novel analogs .

Experimental Design Considerations

Q. What controls are essential when evaluating enzyme inhibition kinetics for this compound?

  • Methodological Answer : Include:

  • Positive Controls : Acetazolamide for carbonic anhydrase assays .
  • Negative Controls : Solvent-only (e.g., DMSO ≤0.1%) to rule out vehicle effects.
  • Pre-Incubation Steps : Test time-dependent inhibition by pre-incubating the enzyme with the compound for 10–30 minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.